molecular formula C14H10N2O B13670609 6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13670609
M. Wt: 222.24 g/mol
InChI Key: WGZNNZNJEVYEDY-UHFFFAOYSA-N
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Description

6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an ice bath to maintain low temperatures, ensuring the stability of the intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H10N2O/c17-10-13-8-15-14-7-6-12(9-16(13)14)11-4-2-1-3-5-11/h1-10H

InChI Key

WGZNNZNJEVYEDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NC=C3C=O)C=C2

Origin of Product

United States

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